(2-Allylphenoxy)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(2-prop-2-enylphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXCUHZKDSCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567546 | |
| Record name | Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18042-43-8 | |
| Record name | Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Allylphenoxy Trimethylsilane Transformations
Transformations Involving the Allyl Moiety
The allyl group in (2-allylphenoxy)trimethylsilane is a versatile handle for a variety of organic transformations, including isomerization and pericyclic reactions.
The isomerization of the allyl group in aryl allyl ethers, such as this compound, to the corresponding prop-1-enyl ethers is a well-studied transformation. This reaction can be catalyzed by various transition metal complexes, with the stereoselectivity of the product being highly dependent on the chosen catalyst and reaction conditions. rsc.orgoup.com For instance, palladium catalysts like PdCl₂(PhCN)₂ in boiling benzene (B151609) can quantitatively isomerize allyl phenyl ethers, yielding a predominance of the cis-isomer. rsc.org This process is thought to proceed through either a π-allyl(hydrido)palladium complex or a sigmatropic rsc.orgacs.org hydrogen shift within a π-olefinpalladium complex. rsc.org
In contrast, ruthenium-based catalysts can offer different selectivities. For example, while catalysts like RuH₂(PPh₃)₄ and RuH₂(CO)(PPh₃)₃ typically favor the formation of the (E)-isomer, a Ru(cod)(cot) system in the presence of PEt₃ can achieve high (Z)-selectivity in the isomerization of 2-allylphenol (B1664045). oup.com The presence of the hydroxyl group in 2-allylphenol is crucial for this high (Z)-selectivity, as its methoxy-protected counterpart, 1-allyl-2-methoxybenzene, does not undergo isomerization under the same conditions. oup.com This highlights the potential for the siloxy group in this compound to influence the outcome of such isomerization reactions.
The isomerization of allyl phenyl ethers can also be achieved under different conditions, such as through the formation of a dianion intermediate. acs.org This method provides an alternative pathway to the more common transition metal-catalyzed approaches.
| Catalyst System | Substrate | Major Product Isomer | Reference |
|---|---|---|---|
| PdCl₂(PhCN)₂ | Allyl phenyl ether | cis-prop-1-enyl ether | rsc.org |
| RuH₂(PPh₃)₄ | 2-Allylphenol | (E)-2-propenylphenol | oup.com |
| Ru(cod)(cot) / PEt₃ | 2-Allylphenol | (Z)-2-propenylphenol | oup.com |
The allyl group of this compound can participate in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. organicchemistrydata.org These include the Alder-ene reaction and various cycloadditions.
The Alder-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org The reaction generally requires elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. wikipedia.orgorganic-chemistry.org In the context of this compound, the allyl group can act as the ene component, reacting with suitable enophiles. The reactivity and selectivity of such reactions can be influenced by substituents on both the ene and the enophile. nsf.gov
Cycloaddition reactions are another important class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. organicchemistrydata.org The allyl group of this compound can participate in various cycloaddition reactions, such as [3+2] and [2+2] cycloadditions, depending on the nature of the reacting partner. For instance, oxyallyl cations can undergo [3+2] cycloadditions with alkenes to form five-membered rings. nih.gov The regioselectivity of these reactions can often be controlled, for example, allylsilanes have been shown to selectively attack the least substituted end of unsymmetrically substituted oxyallyl cations. nih.gov Furthermore, allenes are known to participate in Lu's [3+2] cycloaddition with various electrophiles, a powerful method for constructing functionalized carbo- and heterocycles. rsc.org
The Claisen rearrangement is a specific and well-known acs.orgacs.org-sigmatropic rearrangement of allyl aryl ethers. libretexts.org Upon heating, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.org This concerted process occurs through a six-membered cyclic transition state. libretexts.org For this compound, a Claisen-type rearrangement would involve the migration of the allyl group to the ortho position of the phenoxy ring. However, since the ortho position is already substituted with the allyl group, a subsequent rearrangement or reaction would be expected.
Reactions Involving the Siloxy Functional Group
The trimethylsiloxy group is a key functional moiety in this compound, primarily influencing the molecule's stability and reactivity through the Si-O bond.
The silicon-oxygen bond is a strong and polarized bond, with a significant difference in electronegativity between silicon (1.90) and oxygen (3.44). wikipedia.org This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.org The cleavage of the Si-O bond in phenoxysilanes can be initiated under various conditions, including acidic or basic hydrolysis. researchgate.net The rate of cleavage can be influenced by steric hindrance around the silicon atom and the presence of neighboring functional groups. nih.gov For instance, tethered functional groups like amines or amides can accelerate the hydrolysis of Si-O bonds through internal hydrogen-bond catalysis. nih.gov
The formation of the Si-O bond in phenoxysilanes is often achieved by reacting a phenol (B47542) with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, in the presence of a base to neutralize the generated HCl. Alternatively, highly selective cross-coupling reactions between compounds containing Si-OAc (acetoxy) and Si-OH functionalities have been developed to form Si-O-Si linkages, releasing acetic acid as a byproduct. researchgate.net These methods provide efficient routes to unsymmetrical and symmetrical siloxanes. researchgate.net
| Property | Value/Description | Reference |
|---|---|---|
| Electronegativity Difference (Pauling Scale) | 1.54 | wikipedia.org |
| Bond Type | Polar Covalent | wikipedia.org |
| Typical Bond Length (Si-O) | ~1.6 Å | wikipedia.org |
| Typical Bond Strength (Si-O) | ~452 kJ/mol | wikipedia.org |
The presence of both a siloxy group and an allyl group on the same aromatic ring in this compound allows for the investigation of selective activation. The term "anomeric effect" describes the preference of a heteroatomic substituent adjacent to a heteroatom within a ring to adopt an axial orientation over the sterically less hindered equatorial position. wikipedia.org This stereoelectronic effect, originally observed in carbohydrate chemistry, is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom and the antibonding orbital of the exocyclic C-X bond. wikipedia.orgrsc.org
In the context of this compound, while not a cyclic system in the traditional sense of the anomeric effect, related stereoelectronic interactions can influence its reactivity. The lone pairs on the phenoxy oxygen can interact with the σ* orbital of the Si-C bonds of the trimethylsilyl group. The "exo-anomeric effect" describes the conformational preference of exocyclic alkoxy groups on pyranose rings and is also relevant to acyclic systems. wikipedia.org These electronic interactions can affect the reactivity of the siloxy group.
Furthermore, the electronic nature of the trimethylsiloxy group can influence the reactivity of the remote allyl moiety. The electron-donating or -withdrawing properties of the -OSi(CH₃)₃ group can modulate the electron density of the aromatic ring and, consequently, the reactivity of the allyl group in reactions such as electrophilic additions or transition metal-catalyzed transformations. The interplay between the electronic effects of the siloxy group and the steric environment around the allyl group can lead to differential activation pathways, allowing for selective transformations at either the anomeric (siloxy) or the remote allyl position.
Fundamental Reaction Mechanisms in Allyloxy- and Phenoxysilane Chemistry
The chemistry of allyloxysilanes and phenoxysilanes is governed by a set of fundamental reaction mechanisms. For allyloxysilanes, reactions often involve the allyl group, such as the aforementioned isomerization and pericyclic reactions. The Claisen rearrangement is a classic example of a pericyclic reaction in allyloxy systems. libretexts.org
In phenoxysilane chemistry, the cleavage of the Si-O bond is a central theme. This can occur via nucleophilic attack at the silicon center, often facilitated by acid or base catalysis. researchgate.net Theoretical studies on the acid-catalyzed hydrolysis of the siloxane bond suggest that protonation of the siloxane oxygen is a key step in lowering the activation energy of the reaction. researchgate.net The presence of water or other protic species can further assist in the cleavage through the formation of hydrogen-bonded complexes that facilitate proton transfer. researchgate.net
Furthermore, the development of enzymatic methods for cleaving silicon-carbon bonds in siloxanes highlights the potential for novel, biocatalytic approaches to the transformation of silicon-containing compounds. nih.gov While this research focuses on Si-C bonds, it opens avenues for exploring enzymatic reactions involving Si-O bonds as well.
Nucleophilic Substitution Mechanisms (SN1, SN2, SN2')
Nucleophilic substitution reactions are fundamental transformations in organic chemistry. In the context of this compound, the allyl group presents a potential site for such reactions. The specific mechanism followed (SN1, SN2, or SN2') is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group.
SN1 (Substitution Nucleophilic Unimolecular): An SN1 mechanism would proceed through a two-step process involving the formation of a carbocation intermediate. For this compound, this would require the departure of a leaving group from the allylic position to form a resonance-stabilized allylic carbocation. The stability of this carbocation, with the positive charge delocalized over two carbon atoms, makes the SN1 pathway plausible under appropriate conditions, such as in the presence of a protic solvent and a weak nucleophile.
SN2 (Substitution Nucleophilic Bimolecular): The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. For an SN2 reaction to occur at the allylic carbon of this compound, a strong nucleophile would attack the γ-carbon of the allyl group, leading to the displacement of a leaving group from the α-carbon.
SN2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): A variation of the SN2 reaction, the SN2' mechanism, is particularly relevant for allylic systems. In this pathway, the nucleophile attacks the γ-carbon of the allyl system, leading to the departure of the leaving group from the α-carbon and a simultaneous shift of the double bond. This results in a product with allylic rearrangement. The competition between SN2 and SN2' pathways is influenced by steric hindrance at the α- and γ-carbons and the nature of the nucleophile.
| Mechanism | Key Features | Applicability to this compound |
| SN1 | Two steps, carbocation intermediate, racemization. | Plausible due to resonance-stabilized allylic carbocation. |
| SN2 | One step, concerted, inversion of stereochemistry. | Possible with strong nucleophiles at the allylic position. |
| SN2' | One step, concerted, allylic rearrangement. | A likely pathway for allylic systems, competing with SN2. |
Elimination Mechanisms (E1, E2)
Elimination reactions, which result in the formation of a double bond, are also possible transformations for derivatives of this compound, particularly if the allyl group is modified to contain a suitable leaving group.
E1 (Elimination Unimolecular): Similar to the SN1 mechanism, the E1 pathway is a two-step process that proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. For a modified this compound, an E1 reaction could lead to the formation of a conjugated diene system.
E2 (Elimination Bimolecular): The E2 mechanism is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously, forming a double bond. The E2 pathway requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. This mechanism would also lead to the formation of a more unsaturated product.
| Mechanism | Key Features | Potential Outcome for this compound Derivatives |
| E1 | Two steps, carbocation intermediate, Zaitsev's rule generally followed. | Formation of a conjugated diene. |
| E2 | One step, concerted, requires anti-periplanar geometry. | Formation of a conjugated diene. |
Neighboring Group Participation (SNGP) in Silicon-Containing Systems
Neighboring group participation (NGP) can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. scribd.com In the case of this compound, the silicon atom, although not directly participating in the common sense of forming a covalent bond with the reaction center, can exert a significant electronic influence. The primary mode of "participation" for the trimethylsilyl group is through the well-documented silyl-Claisen rearrangement . nit.ac.ir
The Claisen rearrangement of allyl phenyl ethers is a researchgate.netresearchgate.net-sigmatropic rearrangement that typically requires high temperatures. nit.ac.ir However, the presence of the trimethylsilyl group on the phenolic oxygen can facilitate this rearrangement under milder conditions. This is a form of neighboring group participation where the silicon atom influences the electronic environment of the molecule, making the rearrangement more favorable. The generally accepted mechanism involves a concerted, pericyclic transition state.
While not a classical NGP involving the formation of a cyclic intermediate with the silicon atom, the electronic effects of the silyl group are crucial in modulating the reactivity of the molecule, particularly in the context of the Claisen rearrangement.
Elucidation of Reaction Intermediates and Transition States
The transformations of this compound, particularly the Claisen rearrangement, proceed through specific intermediates and transition states that dictate the reaction's outcome.
Reaction Intermediates: In stepwise reactions like SN1 or E1, a distinct allylic carbocation would be the key intermediate. This intermediate is planar and resonance-stabilized, allowing for nucleophilic attack from either face, which can lead to racemization if the starting material is chiral.
Transition States: In concerted reactions such as SN2, SN2', E2, and the Claisen rearrangement, the reaction proceeds through a high-energy transition state rather than a stable intermediate.
SN2/SN2' Transition State: These transition states involve the partial formation of the new bond with the nucleophile and partial breaking of the bond with the leaving group. The geometry of the transition state is crucial in determining the reaction pathway.
E2 Transition State: The E2 transition state involves the simultaneous breaking of the C-H and C-leaving group bonds and the formation of the π-bond.
Claisen Rearrangement Transition State: The most studied transition state for this system is that of the Claisen rearrangement. It is a highly ordered, chair-like or boat-like six-membered ring structure. Computational studies on similar systems have been instrumental in elucidating the geometry and energetics of these transition states. The preference for a chair-like transition state generally leads to a high degree of stereoselectivity in the product.
The study of these transient species often relies on a combination of kinetic studies, stereochemical analysis of the products, and computational chemistry to model the energy profiles of the reaction pathways.
Catalytic Transformations Involving 2 Allylphenoxy Trimethylsilane and Analogues
Transition Metal-Mediated Catalysis
Transition metals have proven indispensable in activating the allylic and aromatic functionalities of (2-Allylphenoxy)trimethylsilane and related compounds. Palladium, nickel, and cobalt catalysts, in particular, have been employed to orchestrate a diverse array of chemical reactions, from carbon-carbon and carbon-silicon bond formations to intricate isomerization processes.
Palladium-Catalyzed Processes
Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application to substrates like this compound has unlocked novel synthetic strategies. The reactivity of the allyl group and the electronic nature of the phenoxy ring are both amenable to palladium-mediated transformations.
Reductive elimination is a fundamental step in many palladium-catalyzed cross-coupling reactions, leading to the formation of a new chemical bond with the regeneration of the active palladium(0) catalyst. In the context of allylic systems, this step is crucial for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on the reductive elimination from palladium complexes bearing a this compound ligand are not extensively documented, the principles can be inferred from related systems.
Mechanistic studies on the reductive elimination of (aryl)(fluoroaryl)palladium complexes have shed light on the factors governing this process, such as steric hindrance and the electronic properties of the coupling partners. rsc.org These studies indicate that the regioselectivity of certain cross-dehydrogenative couplings is determined not by the initial C-H activation but by the subsequent reductive elimination step. rsc.org In photoexcited-state palladium catalysis, an inner-sphere electron transfer mechanism can lead to a hybrid alkyl radical Pd(I) intermediate, which, after a series of steps, undergoes reductive elimination to form the final product. nih.gov
Palladium-catalyzed alkene difunctionalization has emerged as a powerful tool for the rapid construction of molecular complexity. This strategy allows for the addition of two different functional groups across a double bond. For substrates like this compound, the allyl group is a prime candidate for such transformations.
Although specific examples involving this compound are not prevalent in the literature, the general principles of palladium-catalyzed difunctionalization of alkenes are well-established. These reactions often proceed through a catalytic cycle involving the formation of a σ-alkyl palladium(II) intermediate, which can be trapped by various reagents. The development of methods for the direct C(sp3)-H arylations of benzylsilanes with aryl halides showcases the potential for palladium to mediate complex bond formations. udel.edu
The cross-coupling of organosilicon reagents, often referred to as the Hiyama coupling, is a versatile method for carbon-carbon bond formation. nii.ac.jp The silylation of aryl halides using palladium catalysis also provides a direct route to arylsilanes. organic-chemistry.orgillinois.edu These methodologies are highly relevant to the potential transformations of this compound.
Research on the palladium-catalyzed cross-coupling of γ-substituted allylic silanolates with aryl bromides has demonstrated that the substituents on the silicon atom heavily influence the selectivity of the reaction. rsc.org Furthermore, a palladium-catalyzed silylation of alkynyl bromides with hydrosilanes has been developed, offering a pathway to diverse alkynylsilanes. researchgate.netchemrxiv.org While a direct application to this compound is not explicitly detailed, these findings suggest its potential as a substrate in similar transformations.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions of silicon reagents.
| Catalyst System | Substrates | Product Type | Yield (%) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | Triorganosilanes, Aryl Iodides | Arylsilanes | 60-95 | organic-chemistry.org |
| Pd(OAc)₂ / Ligand 1b | Aryl Chlorides, Hexamethyldisilane | Aryltrimethylsilanes | Good | illinois.edu |
| PdBr₂ / Xantphos | Alkynyl Bromides, Hydrosilanes | Alkynylsilanes | Moderate to Good | chemrxiv.org |
Nickel-Catalyzed Systems: Focus on Alkene Isomerization
Nickel catalysis offers a cost-effective and often highly selective alternative to palladium for various organic transformations. A key application of nickel catalysts in the context of molecules like this compound is the isomerization of the allyl group.
The isomerization of terminal alkenes to internal alkenes is a thermodynamically favorable process that can be efficiently catalyzed by nickel-hydride species. chemrxiv.orgnih.gov These catalysts are often generated in situ from a nickel(0) precursor and a proton source. chemrxiv.org The use of a solid acid, such as sulfated zirconia, can prevent catalyst decomposition and improve selectivity. chemrxiv.orgnih.gov While specific data for the isomerization of this compound is not available, the isomerization of other terminal alkenes provides a strong precedent for this transformation. The reaction typically proceeds at room temperature or slightly elevated temperatures and can achieve high yields and stereoselectivity for the more stable internal alkene isomer. chemrxiv.org
The following table presents data for the nickel-catalyzed isomerization of a model terminal alkene.
| Catalyst System | Substrate | Product | Yield (%) | E/Z Selectivity | Reference |
| Ni[P(OEt)₃]₄ / SZO₃₀₀ | 4-Phenyl-1-butene | (E)-4-Phenyl-2-butene | 78 | 17:1 | chemrxiv.org |
Cobalt-Based Catalysis for Organosilane Synthesis
Cobalt catalysis has gained increasing attention for its ability to mediate a variety of organic reactions, including the synthesis of organosilanes. While less common than palladium or nickel in this context, cobalt offers unique reactivity profiles.
The synthesis of organosilanes via cobalt catalysis is an area of growing interest. Cobalt catalysts have been shown to be effective in the cross-coupling of arylzinc species with benzyl (B1604629) chlorides to form diarylmethanes. nih.gov Furthermore, new methods for the preparation of arylzinc compounds from aryl halides using cobalt catalysis have been developed. researchgate.net While direct cobalt-catalyzed C-Si bond formation from substrates like allyl aryl ethers is not well-documented, the existing literature on cobalt-catalyzed cross-coupling and C-H functionalization suggests the potential for such transformations. capes.gov.br For instance, cobalt-catalyzed arylation of azole heteroarenes demonstrates the ability of cobalt to facilitate the formation of new carbon-carbon bonds under relatively mild conditions. capes.gov.br
The following table summarizes a cobalt-catalyzed cross-coupling reaction.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| CoBr₂ / Zn dust | Aryl Halides, Benzyl Chlorides | Diaryl Methane | Good to Excellent | nih.gov |
Advanced Catalysis Concepts
The field of organosilane chemistry is continually evolving, with researchers exploring innovative catalytic strategies to achieve novel transformations with enhanced efficiency and selectivity. These advanced concepts often involve the simultaneous use of multiple catalytic cycles or the integration of different activation modes to access reaction pathways that are not feasible with a single catalyst. This section delves into two such cutting-edge areas: synergistic and dual catalysis, and the integration of C-H activation with photoredox catalysis, with a focus on their relevance to the reactivity of this compound and its analogues.
Synergistic and Dual Catalysis Approaches in Organosilane Chemistry
Synergistic catalysis is a powerful strategy where two or more distinct catalysts operate concurrently to promote a single chemical transformation, with each catalyst activating one of the reacting partners. princeton.edunih.gov This approach can lead to unprecedented reactivity and high levels of selectivity. princeton.edunih.gov Dual catalysis, a closely related concept, also involves multiple catalysts but can encompass a broader range of cooperative interactions. acs.org
While direct examples involving this compound in synergistic or dual catalytic systems are not extensively documented in the reviewed literature, the reactivity of analogous silyl (B83357) enol ethers provides a clear precedent for such transformations. A notable example is the palladium-catalyzed dual ligand-enabled alkylation of silyl enol ethers. semanticscholar.org In this system, a palladium catalyst, in conjunction with a combination of two different phosphine (B1218219) ligands, facilitates the coupling of silyl enol ethers with a wide array of alkyl bromides under mild irradiation with blue light-emitting diodes (LEDs). semanticscholar.org The dual-ligand system is crucial for the reaction's success, and theoretical studies suggest the involvement of a hybrid alkyl Pd(I)-radical species. semanticscholar.org
This reaction effectively produces α-alkylated ketones. semanticscholar.org The proposed mechanism involves the generation of a palladium(0) species coordinated to the two phosphine ligands. This complex then reacts with the alkyl bromide to form a hybrid alkyl Pd(I)-radical species. semanticscholar.org This intermediate is then proposed to react with the silyl enol ether to afford the alkylated product and regenerate the active catalyst. semanticscholar.org The use of light irradiation is also a key feature of this dual catalytic system. semanticscholar.org
The principles demonstrated in this palladium-catalyzed dual-ligand system for silyl enol ethers could conceptually be extended to this compound. The allylic group in this compound presents a site for potential functionalization through similar synergistic or dual catalytic approaches.
Table 1: Palladium-Catalyzed Dual Ligand-Enabled Alkylation of Silyl Enol Ethers
| Entry | Silyl Enol Ether | Alkyl Bromide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-(Trimethylsilyloxy)cyclohexene | 1-Bromoadamantane | 2-(1-Adamantyl)cyclohexanone | 95 | semanticscholar.org |
| 2 | 1-(Trimethylsilyloxy)cyclohexene | tert-Butyl bromoacetate | 2-(tert-Butoxycarbonylmethyl)cyclohexanone | 82 | semanticscholar.org |
| 3 | 1-Phenyl-1-(trimethylsilyloxy)ethene | 1-Bromoadamantane | 2-(1-Adamantyl)-1-phenylethanone | 91 | semanticscholar.org |
Integration of C-H Activation and Photoredox Catalysis
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov The integration of C-H activation with photoredox catalysis has emerged as a powerful tool to achieve this goal under mild conditions. nih.govrsc.org This approach typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate a reactive radical intermediate, which then participates in the C-H functionalization event. nih.gov
While specific studies on the photoredox-mediated C-H activation of this compound are limited, extensive research on analogous allylic and benzylic ethers provides a strong foundation for predicting its reactivity. nih.govrsc.org A seminal example is the direct arylation of allylic C-H bonds through the synergistic combination of an iridium-based photoredox catalyst and a thiol organocatalyst. nih.gov
In this system, the excited photocatalyst oxidizes the thiol to a thiyl radical. nih.gov This thiyl radical then abstracts a hydrogen atom from an allylic C-H bond of an alkene, such as cyclohexene, to generate an allylic radical. nih.gov Concurrently, the reduced photocatalyst can reduce an electron-deficient arene to its radical anion. nih.gov The subsequent radical-radical coupling between the allylic radical and the arene radical anion affords the desired allylic arylation product. nih.gov
A similar strategy has been successfully applied to the direct allylic C-H functionalization of enol silyl ethers. nih.gov For instance, a Mannich-type reaction has been developed using a photoredox-thiol hybrid catalytic system to functionalize the allylic C-H bond of enol silyl ethers with imines. nih.gov This reaction proceeds through the generation of an allylic radical from the enol silyl ether, which then adds to the imine to form a new C-C bond. nih.gov
These examples highlight the potential for the allylic C-H bonds in this compound to be functionalized using photoredox catalysis. The allylic C-H bond adjacent to the phenoxy group is a prime target for hydrogen atom abstraction by a photogenerated radical, which would lead to an allylic radical intermediate poised for further reaction.
Table 2: Photoredox-Mediated Allylic C-H Arylation
| Entry | Alkene | Arene | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclohexene | 1,4-Dicyanobenzene | 3-(4-Cyanophenyl)cyclohexene | 76 | nih.gov |
| 2 | Cyclopentene | 1,4-Dicyanobenzene | 3-(4-Cyanophenyl)cyclopentene | 65 | nih.gov |
| 3 | 1-Octene | 1,4-Dicyanobenzene | 3-(4-Cyanophenyl)-1-octene | 58 | nih.gov |
Strategic Applications of 2 Allylphenoxy Trimethylsilane in Complex Organic Synthesis
Utility as a Key Synthetic Intermediate
The bifunctional nature of (2-Allylphenoxy)trimethylsilane, containing both a protected phenol (B47542) and an alkene, makes it a versatile precursor for the construction of more elaborate molecular architectures.
In Glycosylation Stereocontrol and Oligosaccharide Assembly
While silyl (B83357) ethers are widely used as protecting groups in carbohydrate chemistry, detailed research findings specifically documenting the use of this compound as a directing group for stereocontrol in glycosylation reactions or in the assembly of complex oligosaccharides are not extensively reported in publicly available scientific literature. The development of methods for stereoselective glycosylation is a critical area of research, often relying on the participation of protecting groups at the C2 position of the glycosyl donor to influence the stereochemical outcome of the newly formed glycosidic bond. researchgate.netlibretexts.org Although general strategies involving silyl ethers in oligosaccharide synthesis exist, the specific application of the (2-allylphenoxy) moiety for this purpose remains a niche or underexplored area. masterorganicchemistry.comnih.gov
Precursor for Advanced Organic Molecule Construction
The primary role of this compound as a synthetic precursor is intrinsically linked to the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org The structure of this compound corresponds to the silyl-protected form of 2-allylphenol (B1664045). 2-Allylphenol is the direct product of the thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl phenyl ether. libretexts.org
In this context, this compound serves as a stable, protected intermediate. The trimethylsilyl (B98337) group masks the acidic phenolic proton, which could otherwise interfere with subsequent synthetic transformations planned for the allyl group or other parts of the molecule. Once the desired modifications are complete, the silyl ether can be easily cleaved to reveal the phenol.
Furthermore, silyl ethers related to this structure, such as allylic silyl ketene (B1206846) acetals, are known to participate in variants like the Ireland-Claisen rearrangement, which proceeds under milder conditions than the thermal version. masterorganicchemistry.comwikipedia.org This positions this compound and its derivatives as valuable building blocks for constructing complex γ,δ-unsaturated carbonyl compounds and other advanced molecular frameworks.
Functional Group Manipulation and Derivatization in Analytical and Synthetic Contexts
The utility of this compound is fundamentally based on the chemistry of silyl ethers, which are among the most common protecting groups in organic synthesis. thermofishersci.in
Silyl Protecting Group Strategies for Hydroxylic and Phenolic Functionalities
The trimethylsilyl (TMS) group in this compound serves as a protecting group for the phenolic hydroxyl function of 2-allylphenol. Silyl ethers are widely employed because they are easily installed and removed under specific and often mild conditions, and they are inert to a wide range of reagents, such as Grignard reagents and many oxidizing and reducing agents. libretexts.org
The protection strategy involves converting the acidic and potentially reactive phenol into a neutral silyl ether. This allows for selective reactions to be performed on other parts of the molecule, such as the ortho-allyl group, without interference from the phenol. The TMS group is one of the simplest silyl protecting groups and is readily cleaved by acid or fluoride (B91410) ion sources, making it ideal for syntheses where robust protection is not required. thermofishersci.inlibretexts.org
Trimethylsilylation Reagents and Optimized Reaction Protocols
This compound is synthesized by the silylation of 2-allylphenol. This transformation can be achieved using various trimethylsilylating agents under optimized conditions. Hexamethyldisilazane (HMDS) is a common and cost-effective reagent for this purpose, often requiring a catalyst to achieve efficient conversion of phenols. researchgate.net Other highly effective reagents include chlorotrimethylsilane (B32843) (TMSCl), typically used with a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net
An efficient and environmentally conscious procedure for the silylation of phenols involves using a deep eutectic solvent (DES) as the reaction medium, which can lead to high yields under mild conditions. researchgate.net
Below is a table summarizing common reagents for the trimethylsilylation of phenols.
| Reagent | Common Abbreviation | Typical Conditions | Byproduct |
| Chlorotrimethylsilane | TMSCl | Triethylamine (Et3N) or Pyridine, CH2Cl2 or THF | Et3N·HCl (salt) |
| Hexamethyldisilazane | HMDS | Catalytic acid (e.g., (NH4)2SO4) or TMSCl, neat or in solvent | Ammonia (NH3) |
| Bis(trimethylsilyl)acetamide | BSA | Neat or in aprotic solvent, often requires heating | N-methylacetamide |
| N-Trimethylsilylimidazole | TMSI | Aprotic solvent (e.g., THF, CH2Cl2), room temperature | Imidazole |
This table presents a generalized summary of common trimethylsilylation reagents and typical conditions.
Influence of Substrate Steric Hindrance on Derivatization Efficiency
The efficiency and rate of the silylation reaction to form this compound are influenced by steric hindrance around the phenolic hydroxyl group. The presence of the allyl group in the ortho position creates more steric bulk compared to an unsubstituted phenol or a para-substituted phenol.
This steric congestion can impede the approach of the silylating reagent to the phenolic oxygen. Consequently, the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times) or a more reactive silylating agent to achieve a high yield compared to less hindered phenols. The choice of silylating agent itself can also be critical; smaller and more reactive reagents may be more effective in overcoming the steric barrier posed by the ortho-substituent. This principle is a key consideration in planning synthetic routes involving the protection of substituted phenols. nih.gov
Broader Synthetic Applications of Allylic and Phenoxysilanes
The strategic importance of this compound in organic synthesis is best understood within the broader context of the reactivity of allylic and phenoxysilanes. These functional groups offer a powerful toolkit for the construction of complex molecular architectures, primarily through their ability to stabilize reactive intermediates, direct the selectivity of reactions, and participate in a variety of carbon-carbon bond-forming transformations.
Stabilization of Reactive Intermediates (e.g., Carbanions, Carbocations)
The silicon atom in allylic and phenoxysilanes plays a crucial role in stabilizing adjacent reactive intermediates, a phenomenon that underpins much of their synthetic utility.
Carbocation Stabilization:
A primary factor in the reactivity of allylsilanes is the stabilization of a positive charge at the β-position to the silicon atom. This stabilization arises from hyperconjugation between the carbon-silicon (C-Si) σ-bond and the empty p-orbital of the carbocation. This interaction effectively delocalizes the positive charge, lowering the energy of the cationic intermediate. masterorganicchemistry.comorganic-chemistry.org The electron-releasing nature of the C-Si bond is significant, comparable to that of two alkyl groups. wikipedia.org
In the case of this compound, electrophilic attack on the allyl group would generate a β-silyl-stabilized carbocation. This stabilization is particularly pronounced in benzylic systems, where the positive charge can be further delocalized into the aromatic ring through resonance. libretexts.org The trimethylsilyl group enhances the stability of such benzylic carbocations. youtube.com Computational studies have quantified the stabilizing effect of a β-trimethylsilyl group on carbocations, noting significant rate enhancements in solvolysis reactions due to this effect. acs.org
| Intermediate Type | Stabilizing Factor | Key Features |
| β-Silyl Carbocation | Hyperconjugation (σ-p interaction) | The C-Si bond overlaps with the empty p-orbital of the carbocation, delocalizing the positive charge. |
| Benzylic Carbocation | Resonance | The positive charge is delocalized over the aromatic π-system. libretexts.org |
| Substituted Carbocations | Inductive Effects & Hyperconjugation | Alkyl groups donate electron density, with tertiary carbocations being more stable than secondary, which are more stable than primary. masterorganicchemistry.comorganic-chemistry.org |
Carbanion Stabilization:
Conversely, silicon can also stabilize an adjacent carbanion. This stabilization is attributed to the ability of silicon's vacant, low-lying σ* orbitals (and historically, d-orbitals) to accept electron density from the carbanion. This delocalization of the negative charge onto the silicon atom lowers the energy of the carbanion. The presence of a silyl group can therefore increase the acidity of an adjacent C-H bond, facilitating deprotonation to form a stabilized carbanion. In the context of allylic systems, this allows for the generation of allylic anions that can act as nucleophiles.
Participation in Chemo- and Regioselective Transformations
The inherent electronic and steric properties of allylic and phenoxysilanes allow them to participate in a variety of chemical transformations with high degrees of chemo- and regioselectivity. A prime example relevant to this compound is the aromatic Claisen rearrangement.
The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether. byjus.com For this compound, the trimethylsilyloxy group serves as a protected phenol. Upon heating, the allyl group migrates from the oxygen to an ortho-position of the aromatic ring, followed by tautomerization to regenerate the aromatic system, yielding an ortho-allyl phenol after desilylation.
The regioselectivity of the Claisen rearrangement of substituted allyl phenyl ethers is a well-studied phenomenon. The electronic nature of substituents on the aromatic ring can direct the migration of the allyl group. researchgate.netskemman.ischemrxiv.org
Electron-donating groups on the aromatic ring tend to favor the formation of the sterically less hindered product.
Electron-withdrawing groups often direct the allyl group to the more sterically hindered position. skemman.is
Theoretical calculations and experimental studies have shown that the regioselectivity can be predicted based on the ground-state conformational preference of the allyloxy group and the relative energies of the transition states. skemman.isacs.org In the case of this compound, the rearrangement would be expected to proceed to the unsubstituted ortho position.
| Reaction Type | Key Features | Selectivity |
| Aromatic Claisen Rearrangement | acs.orgacs.org-Sigmatropic shift of the allyl group from oxygen to the aromatic ring. byjus.com | Regioselectivity is influenced by electronic and steric factors of ring substituents. researchgate.netskemman.ischemrxiv.org |
| Electrophilic Substitution | Attack of an electrophile on the allyl group. | Reaction occurs at the γ-position of the allylsilane due to β-carbocation stabilization. wikipedia.org |
Homologation and [3+2] Cycloaddition Reactions
Allylic silanes are versatile building blocks for the construction of larger, more complex molecules through reactions such as homologations and cycloadditions.
Homologation Reactions:
Allylsilanes can be considered masked enolate equivalents and can be used in homologation reactions, which involve the extension of a carbon chain. For instance, the reaction of an allylsilane with a carbonyl compound or an acetal, promoted by a Lewis acid, results in a homoallylic alcohol or ether, respectively. wikipedia.org This transformation effectively adds a three-carbon chain to the electrophile. Subsequent oxidative cleavage (e.g., ozonolysis) of the terminal double bond of the product can yield an aldehyde, thus achieving a one-carbon homologation of the original electrophile. Oxyallyl silanes, which are derivatives of allylsilanes, can also serve as aldehyde homoenolate equivalents. acs.org
[3+2] Cycloaddition Reactions:
Allylsilanes are well-known to participate in [3+2] cycloaddition reactions, providing a powerful method for the construction of five-membered rings. acs.orgacs.orgresearchgate.netnih.gov In these reactions, the allylsilane acts as a three-carbon component. Lewis acid catalysis is typically required to activate the dienophile.
The reaction of an allylsilane with a conjugated diene, catalyzed by a strong Lewis acid like aluminum chloride, can lead to the stereoselective formation of vinylcyclopentanes. acs.orgacs.org The mechanism is thought to proceed in a stepwise manner, involving an initial 1,4-allylsilylation of the diene, followed by an intramolecular cyclization with a 1,2-silyl shift to yield the trans-[3+2] cycloadduct. acs.orgacs.org
The stereoselectivity of these cycloadditions is a key feature. For example, in reactions with α-keto esters, chiral allylsilanes can induce a high degree of diastereoselectivity in the formation of tetrahydrofuran (B95107) derivatives. researchgate.net
| Reaction Type | Description | Products |
| Homologation | Reaction of an allylsilane with an electrophile (e.g., aldehyde), followed by oxidative cleavage. | Extends the carbon chain, for example, converting an aldehyde to a longer-chain aldehyde. |
| [3+2] Cycloaddition | Reaction of an allylsilane with a two-atom partner (e.g., conjugated diene, enone). acs.orgacs.orgresearchgate.netnih.gov | Forms five-membered carbocycles or heterocycles with high stereoselectivity. acs.orgacs.orgresearchgate.net |
Advanced Spectroscopic Characterization Methodologies for 2 Allylphenoxy Trimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds like (2-Allylphenoxy)trimethylsilane. ruc.dk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR spectroscopy provides specific information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals corresponding to its distinct proton environments: the trimethylsilyl (B98337) group, the allyl group, and the aromatic ring.
The nine protons of the trimethylsilyl (TMS) group are chemically equivalent and therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 0.3 ppm. This is due to the electropositive nature of the silicon atom, which results in significant shielding of the methyl protons.
The allylic group gives rise to a more complex set of signals. The methylene (B1212753) protons adjacent to the aromatic ring typically appear as a doublet. The terminal vinyl protons show distinct signals, as does the internal vinyl proton, which often appears as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons.
The four protons on the disubstituted benzene (B151609) ring produce a complex multiplet pattern in the aromatic region of the spectrum, generally between 6.8 and 7.2 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the allyl and trimethylsilyloxy substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) based on typical values for the functional groups present. Actual experimental values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Si(CH₃)₃ | ~ 0.3 | Singlet |
| Ar-CH ₂-CH=CH₂ | ~ 3.4 | Doublet |
| -CH=CH ₂ | ~ 5.0 - 5.2 | Multiplet |
| -CH =CH₂ | ~ 5.9 - 6.1 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. mdpi.com In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
The trimethylsilyl group's carbon atoms appear at a very low chemical shift, typically near 0 ppm. The carbons of the allyl group have characteristic shifts: the sp³ hybridized methylene carbon appears in the aliphatic region, while the sp² hybridized vinyl carbons are found further downfield. The aromatic carbons show a cluster of signals in the range of approximately 115 to 155 ppm. The carbon atom bonded to the oxygen of the silyloxy group (C-O) is particularly deshielded and appears at the lower end of this range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) based on typical values for the functional groups present. Actual experimental values may vary. PubChem confirms the availability of experimental ¹³C NMR data. nih.gov
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -Si(CH₃)₃ | ~ 0 |
| Ar-C H₂-CH=CH₂ | ~ 35 |
| -CH=C H₂ | ~ 115 |
| -C H=CH₂ | ~ 137 |
| Aromatic C -H | ~ 120 - 130 |
| Aromatic C -C | ~ 130 - 135 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed. iupac.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.comlibretexts.org For this compound, COSY spectra would show correlations between the protons within the allyl group and between adjacent protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edulibretexts.orgwikipedia.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the aromatic C-H pairs.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgwikipedia.org
FTIR spectroscopy provides a detailed fingerprint of the molecule's vibrational modes. In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features. The spectrum is typically recorded from a neat sample. nih.gov
Key expected absorptions include:
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl and trimethylsilyl groups are observed just below 3000 cm⁻¹.
C=C stretching: The stretching vibration of the aromatic ring and the allyl group's double bond are expected in the 1600-1450 cm⁻¹ region.
Si-C and Si-O stretching: Strong absorptions corresponding to the Si-CH₃ and Si-O-C bonds are characteristic of the trimethylsilyloxy group and are typically found in the 1250 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound This table presents predicted absorption frequencies based on typical values for the functional groups present. Experimental data is available from sources such as Bio-Rad Laboratories. nih.gov
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene =C-H Stretch | 3080 - 3010 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| C=C Stretch (Aromatic & Alkene) | 1650 - 1450 |
| Si-CH₃ Bend | ~ 1250 |
| C-O-Si Stretch | 1100 - 1000 |
| =C-H Bend (Out-of-plane) | 1000 - 900 |
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal preparation. wiley.comyoutube.com The principles of functional group identification are the same as in traditional transmission FTIR. For this compound, an ATR-IR spectrum would provide the same characteristic vibrational information as a standard FTIR spectrum, confirming the presence of the aromatic, allylic, and trimethylsilyloxy functionalities. nih.gov This technique is particularly advantageous for its ease of use and the high quality, reproducible spectra it provides. wiley.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular weight of 206.36 g/mol , mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural composition through controlled fragmentation. nih.gov
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). researchgate.netchemrxiv.org This process results in the formation of a molecular ion (M⁺•) and a series of characteristic fragment ions, which together constitute a unique mass spectrum that serves as a molecular fingerprint.
For this compound, the EI mass spectrum is expected to show a molecular ion peak at m/z 206. However, due to the high energy of EI, this peak may be of low intensity. libretexts.org The fragmentation pattern is dominated by cleavages characteristic of trimethylsilyl ethers and aromatic compounds. nih.gov A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable, resonance-stabilized cation at m/z 191 ([M-15]⁺). researchgate.net Another significant peak, often the base peak in the spectra of TMS derivatives, corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Further fragmentation can occur within the allylphenoxy portion of the molecule.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Significance |
| 206 | Molecular Ion | [C₁₂H₁₈OSi]⁺• | Confirms the molecular weight of the parent molecule. nih.gov |
| 191 | [M - CH₃]⁺ | [C₁₁H₁₅OSi]⁺ | Loss of a methyl group from the TMS moiety, a very common fragmentation for TMS derivatives. researchgate.net |
| 133 | [M - Si(CH₃)₃]⁺ | [C₉H₉O]⁺ | Cleavage of the O-Si bond, loss of the trimethylsilyl group. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. nih.gov |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, a characteristic and often abundant fragment for TMS compounds. nih.gov |
This table is based on general fragmentation principles of trimethylsilyl ethers and aromatic compounds.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. nih.gov Unlike EI, ESI generates ions directly from a solution, making it suitable for less volatile or thermally labile compounds. While this compound is designed for volatility, its analysis by ESI-MS would provide complementary information to EI-MS, primarily the unambiguous determination of its molecular weight.
In a typical positive-ion mode ESI-MS experiment, the compound would be expected to form protonated molecules, [M+H]⁺, or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. usda.gov This results in a simple spectrum dominated by a single major peak corresponding to the intact molecule with an attached ion, allowing for high-precision mass measurement. nih.gov This technique is especially valuable for confirming the elemental composition when using a high-resolution mass spectrometer.
Table 2: Expected Ions in Electrospray Ionization (ESI) Mass Spectrometry of this compound
| Ion Type | Formula | Expected m/z | Description |
| Protonated Molecule | [C₁₂H₁₉OSi]⁺ | 207.12 | The intact molecule with an added proton. |
| Sodium Adduct | [C₁₂H₁₈OSiNa]⁺ | 229.10 | The intact molecule complexed with a sodium ion. usda.gov |
| Ammonium Adduct | [C₁₂H₁₈OSiNH₄]⁺ | 224.15 | The intact molecule complexed with an ammonium ion. usda.gov |
Expected m/z values are calculated based on the monoisotopic mass of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical method for this compound, as this compound is itself a derivatized analyte. nih.gov The precursor molecule, 2-allylphenol (B1664045), possesses a polar hydroxyl group that can lead to poor chromatographic peak shape and thermal instability. To overcome these issues, 2-allylphenol is chemically modified through a process called derivatization, specifically silylation, to make it more suitable for GC analysis. researchgate.netjfda-online.com
The derivatization reaction involves treating 2-allylphenol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govsigmaaldrich.comtcichemicals.com This reaction replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, yielding the more volatile and thermally stable this compound. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where this compound is separated from other components in the mixture. The separated compound then enters the mass spectrometer, which typically operates in EI mode, for detection and identification based on its mass spectrum and retention time. nih.gov This technique allows for both qualitative and quantitative analysis of 2-allylphenol in complex matrices. nih.govthermofisher.com
Table 3: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Description |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) nih.govsigmaaldrich.com |
| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temp ~60-80°C, ramped to ~280-300°C to ensure elution. researchgate.net |
| Carrier Gas | Helium or Hydrogen |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| MS Scan Range | m/z 40 - 650 to capture both low-mass fragments and the molecular ion. researchgate.net |
Computational and Theoretical Investigations of 2 Allylphenoxy Trimethylsilane Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and energy levels, which are the ultimate determinants of chemical reactivity and selectivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosilicon systems. DFT studies on systems analogous to (2-Allylphenoxy)trimethylsilane, such as allyl phenyl ether, provide a robust framework for understanding its reactivity. pku.edu.cnacs.org These studies focus on how the electron density dictates the molecule's behavior.
The reactivity and selectivity of this compound in reactions like the silyl-Claisen rearrangement are governed by its electronic structure. DFT calculations are used to determine a range of thermodynamic and global chemical activity descriptors. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. growingscience.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability. growingscience.com
DFT can also be employed to model how substituents on the aromatic ring or the silicon atom would alter the electronic properties and, consequently, the reaction's regioselectivity and rate. nsf.govresearchgate.net By calculating properties like Mulliken charges and spin densities, researchers can identify the most nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents or rearrange internally. nih.gov
Table 1: Selected DFT-Calculated Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance in Reactivity Analysis |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy suggests greater reactivity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | ΔE | Represents chemical stability and reactivity; a smaller gap implies higher reactivity. growingscience.com |
| Chemical Potential | µ | Measures the escaping tendency of electrons from an equilibrium system. nih.gov |
| Molecular Hardness | η | Represents resistance to change in electron distribution; related to the HOMO-LUMO gap. nih.gov |
Beyond DFT, other computational methodologies are applied to study organosilicon compounds. Ab initio methods, which derive from first principles without empirical parameters, offer high accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT, which can be important for accurately describing transition states. rsc.org Complete Active Space Self-Consistent Field (CASSCF) methods are particularly powerful for studying reactions where electron correlation is strong, such as in the bond-breaking and forming processes of a pericyclic reaction. rsc.org
Semi-empirical methods, such as AM1, represent a trade-off, prioritizing computational speed over accuracy by incorporating parameters derived from experimental data. rsc.org These methods are particularly useful for initial explorations of large molecular systems or for dynamic simulations where a vast number of calculations are required. More recent semi-empirical tight-binding methods (e.g., GFN1-xTB) have been shown to be effective for rapidly calculating atomic charges for large datasets, which can then be used in machine learning models to predict reactivity. chemrxiv.org
Table 2: Comparison of Computational Methodologies for Organosilicon Chemistry
| Method Type | Examples | Key Characteristics | Typical Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-2 | Good balance of accuracy and computational cost; includes electron correlation. | Geometry optimization, reaction energetics, electronic property calculation. nih.govrsc.orgnih.gov |
| Ab Initio | Hartree-Fock (HF), MP2, CASSCF | Based on first principles; can be computationally expensive but highly accurate. | Benchmarking, high-accuracy energy calculations, study of excited states and transition states. rsc.org |
| Semi-Empirical | AM1, PM3, GFN1-xTB | Uses experimental parameters to simplify calculations; very fast but less accurate. | Screening large numbers of molecules, initial geometry searching, input for machine learning. rsc.orgchemrxiv.org |
Mechanistic Modeling and Reaction Pathway Elucidation
Computational modeling is instrumental in building a detailed, step-by-step picture of a chemical reaction. For this compound, this involves charting the energetic landscape of its rearrangement to predict the most likely reaction pathways.
The Claisen rearrangement of aryl allyl ethers is understood to be a concerted pericyclic reaction that proceeds through a single, highly-ordered transition state. rsc.org Computational chemists locate this transition state structure on the potential energy surface and confirm its identity by vibrational frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate). pku.edu.cn
For the rearrangement of this compound, the transition state is believed to be a chair-like six-membered ring. rsc.org The energy difference between the ground state reactant and this transition state is the activation energy (Ea) or activation barrier. This value is critical as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. Theoretical studies on the parent allyl phenyl ether have calculated this barrier to be approximately 38-40 kcal/mol, providing a benchmark for understanding the silyl (B83357) derivative. rsc.org
Table 3: Example Calculated Activation Barriers for Claisen-Type Rearrangements
| Reactant System | Computational Method | Calculated Barrier | Reference |
|---|---|---|---|
| Allyl Phenyl Ether | B3LYP/6-31G(d) | ~39.7 kcal/mol (Activation Energy) | rsc.org |
| Allyl Phenyl Ether | B3LYP/6-31G(d) (with ZPVE) | ~38.0 kcal/mol (Activation Energy) | rsc.org |
Note: ZPVE refers to the Zero-Point Vibrational Energy correction. The values provide insight into the energy required for these types of rearrangements.
While the activation energy is key, a more complete picture comes from mapping the Gibbs free energy surface of the entire reaction. nsf.gov This surface connects the reactant, transition state(s), any intermediates, and the final product(s) through their relative free energies (ΔG). nih.gov
Computational models are powerful tools for predicting the outcome of reactions where multiple products are possible. Regioselectivity refers to which position on the molecule a reaction occurs, while stereoselectivity refers to the preferential formation of one stereoisomer over another.
In the context of substituted this compound analogues, DFT calculations can predict whether the allyl group will migrate to the C2 or C6 position of the phenol (B47542) ring. This is achieved by calculating the activation energies for all possible pathways; the pathway with the lowest energy barrier will be the dominant one observed experimentally. nsf.gov Studies on related systems have shown that the electronic nature of substituents can override steric effects in determining the regioselectivity of the Claisen rearrangement. nsf.gov
Furthermore, machine learning models are emerging as powerful predictive tools. These models can be trained on large datasets of reactions with known outcomes, using descriptors derived from quantum chemical calculations (like atomic charges) to learn the complex interplay of factors that govern selectivity. chemrxiv.orgrsc.org Such models could be applied to predict the regioselectivity of a wide range of organosilane transformations with high accuracy. chemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The conformational flexibility of this compound arises primarily from the rotation around several key single bonds: the C-O bond of the ether linkage, the C-C bonds of the allyl group, and the Si-O bond. The orientation of the bulky trimethylsilyl (B98337) group relative to the aromatic ring and the allyl substituent is of particular interest. Conformational studies on similar molecules, such as other aryl trimethylsilyl ethers and silyloxy compounds, have demonstrated a preference for specific arrangements that minimize steric hindrance. For instance, studies on substituted 6-methyl-4-hydroxy-2-pyrones with trimethylsilyl groups have shown a clear preference for an s-cis arrangement relative to a formal double bond, as determined by both solution-phase NMR and solid-state X-ray diffraction. ethz.ch This suggests that in this compound, the trimethylsilyl group likely adopts a conformation that minimizes its interaction with the ortho-allyl group.
The interplay of non-covalent interactions, such as van der Waals forces and electrostatic interactions, governs the conformational preferences and intermolecular associations of this compound. MD simulations can quantify these interactions, providing insights into how the molecule might behave in different environments, such as in solution or in the presence of other chemical species. For example, reactive MD simulations have been employed to study the formation of monolayers of silanes on silica (B1680970) substrates, highlighting the role of intermolecular forces in the self-assembly process. nih.govresearchgate.net Such simulations could, in principle, model the aggregation of this compound molecules or their interaction with a catalyst surface.
The following table summarizes key conformational features that would be relevant in a hypothetical MD simulation of this compound, based on findings from related systems.
| Dihedral Angle | Description | Expected Preferred Conformation | Rationale |
| C(ar)-C(ar)-O-Si | Rotation around the aryl-oxygen bond | Non-planar | To minimize steric clash between the trimethylsilyl group and the allyl group. |
| C(ar)-O-Si-C(Me) | Rotation around the oxygen-silicon bond | Staggered | To minimize torsional strain. |
| C(ar)-C(allyl)-C=C | Rotation of the allyl group | Dependent on electronic and steric factors | Influences reactivity in reactions like the Claisen rearrangement. |
Computational Design Principles for Novel Reactivity and Catalysis
Computational chemistry, particularly Density Functional Theory (Toepfer), offers powerful tools for designing novel reactions and catalysts involving this compound. A key aspect of the reactivity of this molecule is its potential to undergo a Claisen rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement common to allyl aryl ethers. acs.orgorganic-chemistry.org DFT calculations have been instrumental in elucidating the mechanism of this reaction, including the structures of transition states and the influence of substituents on reaction barriers and regioselectivity. nsf.govresearchgate.netchemrxiv.org
For this compound, the trimethylsilyl group acts as a protecting group for the phenolic oxygen. wikipedia.org However, its electronic and steric properties can also be leveraged to control the course of the Claisen rearrangement. DFT studies on related systems have shown that electron-donating or -withdrawing substituents on the aromatic ring can significantly alter the activation energy of the rearrangement. chemrxiv.org While the trimethylsilyl group is primarily a bulky protecting group, its electronic influence, though modest, could be computationally modeled to predict its effect on the rearrangement of the allyl group to one of the ortho positions.
Furthermore, computational methods are increasingly used to design catalysts for specific transformations. caltech.edud-nb.infoethz.chnih.govrsc.org In the context of this compound, one could envision several catalytic strategies. For instance, Lewis acids are known to catalyze the Claisen rearrangement. organic-chemistry.org DFT calculations could be used to screen a variety of Lewis acids, predicting their binding affinity to the ether oxygen and their ability to lower the transition state energy of the rearrangement. The calculations could also predict the regioselectivity of the catalyzed reaction, guiding the choice of catalyst to favor the formation of a specific isomer.
Another avenue for novel reactivity is the catalytic functionalization of the allyl group. For example, DFT calculations have been used to study the reactivity of (π-allyl)molybdenum complexes and to understand the regioselectivity of nucleophilic attack on the allyl moiety. acs.org Similar computational approaches could be used to design catalysts for reactions such as hydrosilylation, hydroboration, or cross-coupling at the allylic position of this compound. By modeling the interaction of the substrate with various catalyst-ligand combinations, it is possible to predict which catalysts will be most effective and selective for a desired transformation. acs.org
The table below outlines some computational design principles and their potential application to tailoring the reactivity of this compound.
| Design Principle | Computational Method | Application to this compound | Expected Outcome |
| Substituent Effects on Claisen Rearrangement | DFT Calculations (Transition State Analysis) | Modeling the effect of additional substituents on the aromatic ring. | Prediction of reaction rates and regioselectivity. chemrxiv.org |
| Lewis Acid Catalysis | DFT Calculations (Binding Energies, Reaction Profiles) | Screening of Lewis acids to catalyze the Claisen rearrangement. | Identification of catalysts that lower the activation energy and control product distribution. |
| Transition Metal Catalysis | DFT Calculations (Ligand Field Theory, Reaction Mechanisms) | Design of catalysts for functionalization of the allyl group (e.g., cross-coupling, hydrosilylation). | Prediction of catalyst activity and selectivity for novel transformations. |
| Enantioselective Catalysis | DFT Calculations (Modeling Chiral Ligand-Substrate Interactions) | Design of chiral catalysts for asymmetric transformations. | Rational design of catalysts to produce enantiomerically enriched products. |
Structure Reactivity Relationships in 2 Allylphenoxy Trimethylsilane Chemistry
Impact of Electronic and Steric Factors on Reaction Rates and Pathways
The chemical behavior of (2-Allylphenoxy)trimethylsilane, particularly in its signature Claisen rearrangement, is a classic example of the influence of electronic and steric effects.
Electronic Factors:
The Claisen rearrangement of this compound is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. organic-chemistry.org The electronic nature of substituents on the aromatic ring can significantly influence the reaction rate and the regioselectivity of the subsequent tautomerization to the final phenol (B47542) product.
Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the aromatic system. This increased nucleophilicity can accelerate the initial rearrangement step. In the context of the aromatic Claisen rearrangement, EDGs at the meta-position have been shown to direct the allyl group to the para-position. wikipedia.org For this compound, the trimethylsilyloxy group itself is a point of interest. While the silicon atom can have complex electronic effects, the oxygen atom's lone pairs can donate into the ring, potentially influencing the reaction.
Electron-withdrawing groups (EWGs) decrease the electron density of the ring. EWGs at the meta-position tend to direct the rearrangement to the ortho-position. wikipedia.org In theoretical studies on related allylic systems, EWGs have been found to lower the energy barriers for ionic S(N)2 reactions. nih.gov
The relative rates of reactions like electrophilic aromatic substitution are also heavily dependent on the electronic environment of the benzene (B151609) ring. youtube.comlibretexts.org Electron-donating groups activate the ring, making it a stronger nucleophile and accelerating the reaction, whereas electron-withdrawing groups have the opposite effect. youtube.com
Steric Factors:
Steric hindrance plays a critical role in the reactivity of this compound. The bulky trimethylsilyl (B98337) group (-Si(CH₃)₃) can influence the approach of reagents and the conformation of transition states.
In the Claisen rearrangement, if the ortho-positions of an allyl phenyl ether are blocked by bulky substituents, the allyl group may be forced to migrate to the para-position via a subsequent Cope rearrangement. organic-chemistry.org In this compound, the allyl group is already at an ortho-position relative to the trimethylsilyloxy group. The rearrangement leads to a dienone intermediate which then tautomerizes to form 2-allyl-6-trimethylsilylphenol.
In transition metal-catalyzed reactions, the steric bulk of the trimethylsilyl group can affect how the molecule coordinates to the metal center, influencing both the rate and selectivity of the reaction. For instance, in palladium-catalyzed allylic alkylation, the regioselectivity is often governed by steric interactions between the ligand, the substrate, and the incoming nucleophile. gu.se
The following table illustrates how electronic substituents on a generic phenyl ring can influence reaction rates in electrophilic aromatic substitution, a principle applicable to the aromatic ring of this compound.
Table 1: Influence of Aromatic Substituents on Reaction Rate
| Substituent | Electronic Effect | Relative Rate of Nitration (vs. Benzene) |
|---|---|---|
| -OH | Activating (Electron Donating) | 1000 |
| -CH₃ | Activating (Electron Donating) | 25 |
| -H | Reference | 1 |
| -Cl | Deactivating (Electron Withdrawing) | 0.033 |
| -NO₂ | Deactivating (Electron Withdrawing) | 6 x 10⁻⁸ |
Ligand Effects in Transition Metal Catalysis Involving Allyloxysilanes
While this compound itself is primarily known for its thermal rearrangements, the broader class of allyloxysilanes can participate in transition metal-catalyzed reactions. In these processes, the choice of ligand coordinated to the metal center is paramount in controlling reactivity and selectivity. researchgate.net A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA). sigmaaldrich.comnih.gov
The ligands modify the steric and electronic properties of the metal catalyst, which in turn dictates the outcome of the reaction. Key ligand effects include:
Electronic Effects: The electron-donating or electron-accepting nature of a ligand influences the electron density on the metal center. More electron-donating ligands, such as phosphines with alkyl groups (e.g., PCy₃), can make the palladium center more electron-rich. liv.ac.uk This can enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-poor ligands, like phosphites (e.g., P(OPh)₃), can lead to lower reaction rates. liv.ac.uk
Steric Effects: The size and shape of the ligand create a specific three-dimensional environment around the metal. This steric bulk is crucial for controlling enantioselectivity in asymmetric catalysis. Chiral ligands, such as those developed by Trost, create a chiral pocket that forces the nucleophile to attack the π-allyl-palladium intermediate from a specific face, leading to the preferential formation of one enantiomer. sigmaaldrich.comuwindsor.ca The regioselectivity of the nucleophilic attack can also be governed by steric interactions, with the nucleophile often attacking the less hindered terminus of the allyl group. gu.se
Bite Angle: For bidentate ligands, the natural angle formed by the two coordinating atoms and the metal center (the bite angle) can significantly impact catalytic activity and selectivity.
The data below, derived from studies on palladium-catalyzed allylic alkylation, demonstrates how different phosphine (B1218219) ligands can affect the outcome of the reaction. These principles are directly applicable to potential catalytic transformations of allyloxysilanes.
Table 2: Representative Ligand Effects in Palladium-Catalyzed Allylic Alkylation
| Ligand | Ligand Type | Typical Outcome |
|---|---|---|
Triphenylphosphine (PPh₃) |
Achiral, moderately bulky | Standard for achieving good yields in basic transformations. |
Tricyclohexylphosphine (PCy₃) |
Achiral, bulky, electron-donating | Often leads to higher reaction rates. liv.ac.uk |
| (R,R)-Trost Ligand | Chiral, C₂-symmetric | Induces high enantioselectivity (often >95% ee). sigmaaldrich.com |
Triphenyl phosphite (B83602) (P(OPh)₃) |
Achiral, electron-accepting | May result in very low conversion rates. liv.ac.uk |
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) in Organosilicon Compounds
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical/chemical properties, respectively. nih.gov For organosilicon compounds like this compound, these models can be developed to predict reactivity in various reactions, toxicity, or properties like boiling point and solubility. nih.govresearchgate.net
A QSAR/QSPR study involves several key steps:
Data Set Compilation: A set of organosilicon compounds with known experimental data (e.g., reaction rate constants, toxicity values) is gathered.
Molecular Descriptor Calculation: For each molecule in the data set, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Related to the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Quantifying electron distribution (e.g., partial charges, dipole moment).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies). mdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity or property. youtube.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
While specific QSAR/QSPR studies on this compound are not prominent in the literature, the methodology is broadly applicable to organosilanes. dtic.mildtic.mil For instance, a QSPR model could be developed to predict the rate of the Claisen rearrangement for a series of substituted allyloxysilanes.
Table 3: Conceptual Framework for a QSPR Study on Allyloxysilane Reactivity
| Component | Description | Example for Allyloxysilanes |
|---|---|---|
| Dependent Variable (Property) | The experimental value to be predicted. | log(k), where k is the rate constant for the Claisen rearrangement. |
| Independent Variables (Descriptors) | Calculated structural or electronic parameters. | Hammett constants (σ) for ring substituents, calculated steric parameters (e.g., molar volume), HOMO/LUMO energies. |
| Mathematical Model | The equation relating descriptors to the property. | log(k) = c₀ + c₁σ + c₂Vₘ + c₃E(HOMO) + ... |
| Validation Metrics | Statistical parameters to assess model quality. | Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). |
Theoretical Frameworks for Predicting Reactivity (e.g., Hammett Equation, Frontier Molecular Orbital Theory)
The reactivity of this compound can be rationalized and predicted using established theoretical frameworks that describe the movement of electrons in chemical reactions.
Hammett Equation:
The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative in a given reaction. wikipedia.org The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (hydrogen) reactant.
σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). It measures the electronic effect of the substituent relative to hydrogen.
ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects. pharmacy180.com
A hypothetical Hammett study on the Claisen rearrangement of substituted this compound derivatives could reveal insights into the reaction mechanism.
A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting that a negative charge is built up in the transition state. wikipedia.org
A negative ρ value would imply the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state.
The magnitude of ρ reflects how sensitive the reaction is to substituent effects. viu.ca
Table 4: Representative Hammett Substituent Constants (σp)
| Substituent | σp Value | Electronic Character |
|---|---|---|
| -N(CH₃)₂ | -0.83 | Strongly Electron Donating |
| -OCH₃ | -0.27 | Electron Donating |
| -CH₃ | -0.17 | Weakly Electron Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron Withdrawing |
| -CN | +0.66 | Strongly Electron Withdrawing |
| -NO₂ | +0.78 | Strongly Electron Withdrawing |
Frontier Molecular Orbital (FMO) Theory:
FMO theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgfiveable.me Chemical reactions are favorable when the interacting orbitals have compatible symmetry and a small energy gap between them. libretexts.org
The Claisen rearrangement of this compound is a pericyclic reaction and is perfectly described by FMO theory. numberanalytics.comuniurb.it It is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, meaning it proceeds through a cyclic transition state involving six electrons. The reaction can be viewed as an intramolecular interaction between the HOMO of the allyl group and the LUMO of the "vinyl ether" part of the molecule (or vice versa). ethz.chyoutube.com The suprafacial overlap of the terminal lobes of these frontier orbitals allows for the concerted formation of a new C-C bond and the cleavage of the C-O bond, all in a single, thermally allowed step. wikipedia.orgimperial.ac.uk This avoids the formation of high-energy intermediates and explains the high stereospecificity of the reaction. The analysis of the orbital symmetries correctly predicts that the reaction is allowed under thermal conditions. numberanalytics.comuniurb.it
Q & A
Q. What are the common synthetic routes for preparing (2-Allylphenoxy)trimethylsilane, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed silylation. For example, a base-mediated approach (e.g., using potassium tert-butoxide) can promote C–H silylation of 2-allylphenol with trimethylsilane gas or hexamethyldisilane . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of silylating agent), solvent polarity (THF or DMF), and temperature (60–80°C). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion. Side reactions, such as over-silylation, are mitigated by controlled reagent addition .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and -NMR to verify the allylphenoxy backbone and trimethylsilyl group. Key NMR signals include:
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis or oxidation. Avoid exposure to moisture, acids, or bases, which can cleave the Si–O bond. Periodic -NMR analysis (every 3–6 months) monitors degradation (e.g., free phenol formation). Stability studies under accelerated conditions (40°C/75% RH for 14 days) predict shelf life .
Advanced Research Questions
Q. How does the allyl group in this compound influence its reactivity in transition-metal-catalyzed coupling reactions?
- Methodological Answer : The allyl group acts as a directing group in C–H activation or participates in Heck-type couplings. For example, palladium-catalyzed reactions may proceed via π-allyl intermediates, with the silyl ether enhancing regioselectivity. Compare turnover frequencies (TOF) with non-allylated analogs to quantify electronic effects. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies arise from varying experimental setups (e.g., open vs. sealed systems). Use thermogravimetric analysis (TGA) under controlled atmospheres (N/O) to measure decomposition onset temperatures. Pair with GC-MS to identify volatile byproducts (e.g., trimethylsilanol). Compare kinetic data (Arrhenius plots) from isothermal vs. non-isothermal methods to reconcile conflicting activation energies .
Q. How can computational modeling predict the compound’s behavior under catalytic conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Si–O and allyl C–H bonds. For example, Si–O BDEs ~100–110 kcal/mol suggest susceptibility to nucleophilic attack. Molecular dynamics simulations model interactions with catalytic surfaces (e.g., Pd/C), predicting adsorption geometries. Validate models with experimental turnover numbers (TON) and activation parameters .
Q. What protocols minimize side reactions during silyl ether deprotection in complex systems?
- Methodological Answer : Use fluoride-based reagents (e.g., TBAF) in anhydrous THF at −78°C to cleave the Si–O bond selectively. For acid-sensitive substrates, employ buffered conditions (pH 4–5) with catalytic HCl. Monitor deprotection via -NMR (disappearance of δ 10–15 ppm signal). Compare with alternative methods (e.g., B(CF)-catalyzed cleavage) to optimize yield and selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s catalytic activity in cross-coupling reactions?
- Methodological Answer : Systematically vary catalyst loading (1–10 mol%), ligand architecture (e.g., phosphine vs. N-heterocyclic carbenes), and solvent (polar aprotic vs. ethers). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, base strength). Cross-validate with kinetic isotope effects (KIEs) to distinguish between mechanistic pathways (e.g., oxidative addition vs. radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
